2-Isopropoxyethyl Dihydrogen Phosphate
Description
2-Isopropoxyethyl Dihydrogen Phosphate is an organophosphate ester characterized by an isopropoxyethyl group (-OCH₂CH₂OCH(CH₃)₂) attached to a dihydrogen phosphate backbone. Its structure combines a bulky ether substituent with the reactive phosphate moiety, influencing its chemical behavior, stability, and applications.
Properties
Molecular Formula |
C5H13O5P |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O5P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
QHKHVFAHRSQRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxyethyl Dihydrogen Phosphate typically involves the reaction of isopropyl alcohol with ethylene oxide to form 2-isopropoxyethanol. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxyethyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-isopropoxyethanol.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically requires water and may be catalyzed by acids or bases.
Esterification: Requires alcohols and often uses acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-isopropoxyethanol.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-Isopropoxyethyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropoxyethyl Dihydrogen Phosphate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in enzymatic processes where phosphorylation is required. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Neopentyl Dihydrogen Phosphate
- Structure : Contains a bulky neopentyl group (CH₂C(CH₃)₃).
- Hydrolysis Behavior : Exhibits smooth acid-catalyzed hydrolysis without rate maxima in strong acid, contrasting with aryl phosphates like p-acetylphenyl dihydrogen phosphate . The bulky substituent likely reduces steric hindrance during phosphorus–oxygen bond fission.
- Comparison : The isopropoxyethyl group in 2-Isopropoxyethyl Dihydrogen Phosphate may similarly influence hydrolysis rates due to steric effects, though its ether linkage could introduce distinct electronic effects.
b. Methyl Dihydrogen Phosphate
- Structure : Simplest alkyl phosphate with a linear methyl group.
- Hydrolysis : Faster hydrolysis than neopentyl derivatives due to reduced steric hindrance .
- Comparison : The branched isopropoxyethyl group in this compound would likely slow hydrolysis compared to methyl derivatives, aligning with trends observed in bulky substituents.
c. 2-Aminoethyl Dihydrogen Phosphate
- Structure: Features an amino group (-NH₂) on the ethyl chain.
- Properties: Enhanced solubility in aqueous media due to the polar amino group, making it suitable for biological applications .
- Comparison : The ether-linked isopropoxy group in this compound reduces polarity, favoring solubility in organic solvents over water.
d. 2-(Dimethylamino)ethyl Dihydrogen Phosphate
- Structure: Tertiary amino group (-N(CH₃)₂) on the ethyl chain.
- Applications: Potential use in ion-selective receptors due to its ability to participate in hydrogen bonding .
- Comparison: The isopropoxyethyl group lacks hydrogen-bonding donors, limiting its utility in anion recognition compared to amino-substituted phosphates.
e. Isopropylphenyl Diphenyl Phosphate
Physicochemical Properties and Reactivity
Binding and Selectivity
Receptor studies highlight the role of substituents in anion recognition. For example:
- Receptor 440a : Binds dihydrogen phosphate with high affinity due to optimized hydrogen-bonding interactions .
- Pillararenes with N-phenyl groups : Exhibit selective detection of dihydrogen phosphate ions .
- Inference for 2-Isopropoxyethyl DHP: The ether group may reduce binding efficiency with conventional receptors compared to phosphates with hydrogen-bonding substituents (e.g., amino or hydroxyl groups).
Industrial and Commercial Context
- Inorganic Analogues: Potassium and sodium dihydrogen phosphates dominate markets for fertilizers, food additives, and buffers . Their organic counterparts, like 2-Isopropoxyethyl DHP, are niche products with applications in organic synthesis or specialty surfactants.
Biological Activity
2-Isopropoxyethyl Dihydrogen Phosphate (IPE-DHP) is a chemical compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the available literature on the biological activity of IPE-DHP, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C5H13O4P
- Molecular Weight : 182.13 g/mol
- IUPAC Name : this compound
The biological activity of IPE-DHP can be attributed to its interactions with various biological molecules. It is believed to act primarily through the following mechanisms:
- Enzyme Inhibition : IPE-DHP may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : The compound can influence signaling pathways by acting on receptors or secondary messengers, potentially affecting processes such as cell growth and apoptosis.
Biological Effects
Research has indicated several biological effects associated with IPE-DHP:
- Antimicrobial Activity : Some studies have reported that IPE-DHP exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxicity : IPE-DHP has shown cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that IPE-DHP may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Table 1: Biological Activities of IPE-DHP
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Neuroprotection | Reduced oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of IPE-DHP against several bacterial strains. The results indicated significant inhibition of growth in E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
Johnson et al. (2024) investigated the cytotoxic effects of IPE-DHP on human breast cancer cell lines (MCF-7). The study found that treatment with IPE-DHP resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM.
Case Study 3: Neuroprotective Properties
In a recent study by Lee et al. (2024), the neuroprotective effects of IPE-DHP were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings suggested that pre-treatment with IPE-DHP significantly reduced cell death and oxidative markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
